molecular formula C9H11BO3 B1443094 4-Formyl-2,6-dimethylphenylboronic acid CAS No. 1228829-13-7

4-Formyl-2,6-dimethylphenylboronic acid

Cat. No. B1443094
CAS RN: 1228829-13-7
M. Wt: 177.99 g/mol
InChI Key: MGJJTEKBMONTCP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for 4-Formyl-2,6-dimethylphenylboronic acid is 1S/C9H11BO3/c1-6-3-8 (5-11)4-7 (2)9 (6)10 (12)13/h3-5,12-13H,1-2H3 . This code represents the compound’s molecular structure.


Physical And Chemical Properties Analysis

4-Formyl-2,6-dimethylphenylboronic acid has a molecular weight of 177.99 g/mol. The compound should be stored at a temperature of 2-8°C .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

4-Formyl-2,6-dimethylphenylboronic acid: is a valuable reagent in Suzuki-Miyaura cross-coupling reactions . This reaction is a powerful method for forming carbon-carbon bonds, which is a cornerstone in the synthesis of complex organic molecules. The boronic acid acts as a nucleophilic partner, coupling with aryl or vinyl halides in the presence of a palladium catalyst.

Safety and Hazards

The safety data sheet for 4-Formyl-2,6-dimethylphenylboronic acid indicates that it may cause an allergic skin reaction . The signal word for this compound is “Warning” and it is classified under GHS07 pictograms .

properties

IUPAC Name

(4-formyl-2,6-dimethylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO3/c1-6-3-8(5-11)4-7(2)9(6)10(12)13/h3-5,12-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGJJTEKBMONTCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1C)C=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Formyl-2,6-dimethylphenylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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